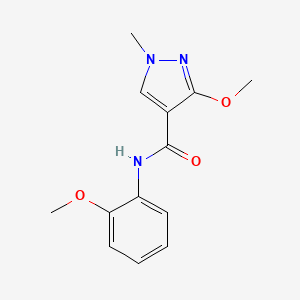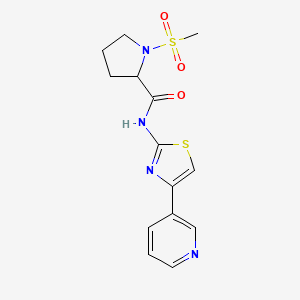
N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .Chemical Reactions Analysis
Thiophene-based analogs have been used in the synthesis of various compounds . For example, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activity :
- A study by Almansa et al. (1997) discusses the synthesis and pharmacological activity of a series of potent angiotensin II antagonists, where variations in the substituents of the pyrazole ring, similar in structure to N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide, were analyzed for their affinity and activity. This research could provide insights into the potential applications of this compound in medicinal chemistry (Almansa et al., 1997).
Anti-Tumor Agents :
- Gomha et al. (2016) synthesized and characterized a series of compounds incorporating the thiophene moiety, similar to this compound, and evaluated their anti-tumor activities. This suggests a potential research application in developing anti-cancer agents (Gomha, Edrees, & Altalbawy, 2016).
Bioconversion and Chemical Commodities :
- Raj et al. (2007) studied the bioconversion of butyronitrile to butyramide using whole cells of Rhodococcus rhodochrous PA-34, highlighting the potential of this compound in industrial applications, such as the synthesis of hydroxamic acids and other chemical commodities (Raj, Seth, Prasad, & Bhalla, 2007).
Photophysical Properties and Applications :
- Novakova et al. (2014) explored the role of steric hindrance in the synthesis and photophysical properties of compounds related to this compound. This study suggests applications in areas like photodynamic therapy and the development of materials with specific photophysical properties (Novakova et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .
Eigenschaften
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c1-4-5-11(14)13-9-12(2,3)10-6-7-15-8-10/h6-8H,4-5,9H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBNHDHOQQFVIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(C)(C)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2467594.png)

![3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B2467598.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2467600.png)


![N-(cyanomethyl)-N-propyl-2-[(1H-1,2,4-triazol-1-yl)methyl]benzamide](/img/structure/B2467604.png)


![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/no-structure.png)
![N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2467611.png)
![4-methoxy-N-[(4-methylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B2467612.png)
![6-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2467614.png)
